molecular formula C11H16ClNO2 B13088685 2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol

2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol

Cat. No.: B13088685
M. Wt: 229.70 g/mol
InChI Key: CCNNMWZGWNAFDJ-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.7 g/mol It is characterized by the presence of a chlorophenyl group attached to an ethylamine moiety, which is further connected to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol typically involves the reaction of 4-chlorophenylacetone with an appropriate amine, followed by reduction and subsequent functionalization to introduce the diol group. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of chlorophenyl derivatives .

Scientific Research Applications

2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to modulation of biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)ethylamino]propane-1,3-diol

InChI

InChI=1S/C11H16ClNO2/c1-8(13-11(6-14)7-15)9-2-4-10(12)5-3-9/h2-5,8,11,13-15H,6-7H2,1H3

InChI Key

CCNNMWZGWNAFDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(CO)CO

Origin of Product

United States

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